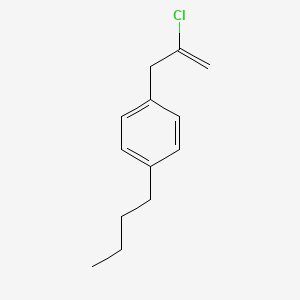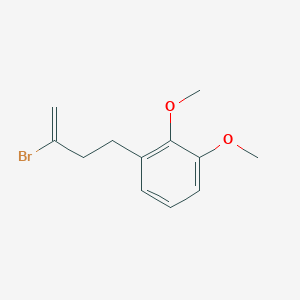
2-Bromo-4-(2,3-dimethoxyphenyl)-1-butene
概要
説明
- Synonyms : It goes by various synonyms, including 2-bromo-4,5-dimethoxyphenyl methanol , benzenemethanol , and 2-bromo-4,5-dimethoxy-phenyl-methanol .
Synthesis Analysis
- Formation of 2-Bromo-4,5-dimethoxybenzyl Alcohol : Start with 3,4,5-trimethoxytoluene and react it with sodium bromide in acetic acid to yield 2-bromo-4,5-dimethoxybenzyl alcohol in quantitative yield . Conversion to 3-(2-bromo-4,5-dimethoxyphenyl)propenenitrile : Oxidize the alcohol using a persulfate compound in a mixed solvent of acetic acid and sulfuric acid (v/v = 10:1) to obtain the desired nitrile product .
作用機序
Target of Action
It is known that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis .
Mode of Action
In the context of SM cross-coupling reactions, the compound would interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the formation of carbon-carbon bonds via SM cross-coupling reactions . These reactions are widely applied in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials for organic electronics .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific context in which it is used. In the case of SM cross-coupling reactions, the result would be the formation of a new carbon-carbon bond .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-4-(2,3-dimethoxyphenyl)-1-butene. For instance, the success of SM cross-coupling reactions is attributed to a combination of exceptionally mild and functional group tolerant reaction conditions, along with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
実験室実験の利点と制限
2-Bromo-4-(2,3-dimethoxyphenyl)-1-butene is a versatile organic compound that is widely used in the synthesis of various organic compounds. Some of the advantages of using this compound in laboratory experiments include its low cost, high reactivity, and wide range of applications. However, there are some limitations to using this compound in laboratory experiments, such as its toxicity and the need to use specialized equipment and techniques.
将来の方向性
2-Bromo-4-(2,3-dimethoxyphenyl)-1-butene has a wide range of applications in organic synthesis and can be used in a variety of reactions. Some of the potential future directions for this compound include its use in the synthesis of pharmaceuticals, fragrances, and other compounds; its use in the synthesis of polymers, such as polyurethanes, polyamides, and polyesters; and its use in the synthesis of catalysts and reagents, such as palladium chloride and other organometallic compounds. Additionally, further research into the biochemical and physiological effects of the compound could lead to
科学的研究の応用
2-Bromo-4-(2,3-dimethoxyphenyl)-1-butene has a wide range of applications in scientific research. It is used in the synthesis of various organic compounds, such as pharmaceuticals, fragrances, and other compounds. It is also used in the synthesis of various polymers, such as polyurethanes, polyamides, and polyesters. In addition, it is used in the synthesis of various catalysts and reagents, such as palladium chloride and other organometallic compounds.
Safety and Hazards
特性
IUPAC Name |
1-(3-bromobut-3-enyl)-2,3-dimethoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-9(13)7-8-10-5-4-6-11(14-2)12(10)15-3/h4-6H,1,7-8H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWFFAJWDLDNQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CCC(=C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



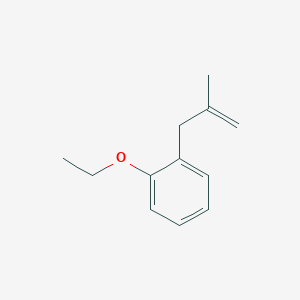
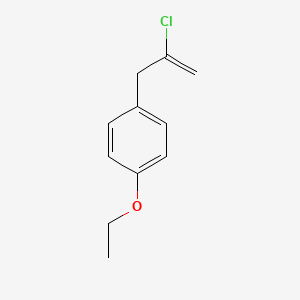


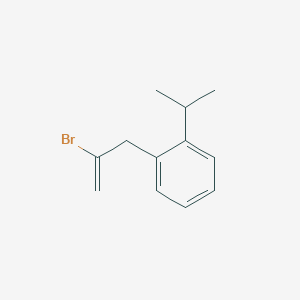
![3-[(4-Ethylthio)phenyl]-2-methyl-1-propene](/img/structure/B3314986.png)



